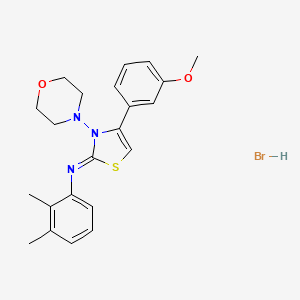
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide is a useful research compound. Its molecular formula is C22H26BrN3O2S and its molecular weight is 476.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(4-(3-methoxyphenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,3-dimethylaniline hydrobromide is a thiazole derivative with notable biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. Its unique structural features—specifically the morpholine ring, thiazole moiety, and methoxyphenyl group—contribute to its diverse biological effects.
Molecular Characteristics
- Molecular Formula : C22H26BrN3OS
- Molecular Weight : 476.4 g/mol
- Structural Features :
- Thiazole derivative
- Morpholine ring
- Methoxyphenyl group
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanisms proposed for its action include:
- Inhibition of cell proliferation : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.
- Targeting specific pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis, such as the YAP/TAZ-TEAD pathway, which is critical in malignant mesothelioma treatment .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to combat various pathogens. Preliminary studies suggest that this compound may possess:
- Broad-spectrum antimicrobial effects : Effective against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity : Further investigation is needed to confirm its efficacy against fungal pathogens.
While the precise mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Interaction with cellular targets : Similar compounds have shown the ability to bind to specific proteins or enzymes, disrupting their function and leading to cell death.
- Induction of oxidative stress : This may trigger apoptotic pathways in susceptible cells.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating significant potency. |
| Study B | Antimicrobial Efficacy | Exhibited broad-spectrum activity against selected bacterial strains with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study C | Mechanistic Insights | Suggested that the compound inhibits the YAP/TAZ pathway, reducing tumor growth in xenograft models. |
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(3-methoxyphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S.BrH/c1-16-6-4-9-20(17(16)2)23-22-25(24-10-12-27-13-11-24)21(15-28-22)18-7-5-8-19(14-18)26-3;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSYRJZITGNTHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)OC)N4CCOCC4)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














